molecular formula C17H13ClN2O3 B14389528 2-(2-Chloroanilino)-6-(4-methoxyphenyl)-4H-1,3-oxazin-4-one CAS No. 89844-69-9

2-(2-Chloroanilino)-6-(4-methoxyphenyl)-4H-1,3-oxazin-4-one

Cat. No.: B14389528
CAS No.: 89844-69-9
M. Wt: 328.7 g/mol
InChI Key: GBLIPTARRWFJJW-UHFFFAOYSA-N
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Description

2-(2-Chloroanilino)-6-(4-methoxyphenyl)-4H-1,3-oxazin-4-one is a complex organic compound with a unique structure that combines a chloroaniline group, a methoxyphenyl group, and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroanilino)-6-(4-methoxyphenyl)-4H-1,3-oxazin-4-one typically involves the reaction of 2-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxazinone ring. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroanilino)-6-(4-methoxyphenyl)-4H-1,3-oxazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroaniline group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(2-Chloroanilino)-6-(4-methoxyphenyl)-4H-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroanilino)-6-(4-methoxyphenyl)-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroanilino)-2-oxoethyl-3-(4-methoxyphenyl)acrylic acid
  • 3-(2-Chloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

Uniqueness

2-(2-Chloroanilino)-6-(4-methoxyphenyl)-4H-1,3-oxazin-4-one is unique due to its oxazinone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89844-69-9

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

2-(2-chloroanilino)-6-(4-methoxyphenyl)-1,3-oxazin-4-one

InChI

InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)15-10-16(21)20-17(23-15)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,20,21)

InChI Key

GBLIPTARRWFJJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N=C(O2)NC3=CC=CC=C3Cl

Origin of Product

United States

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